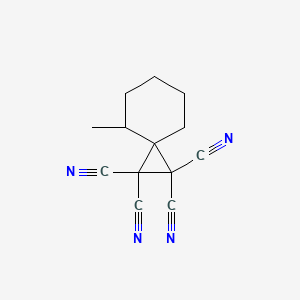
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylspiro(25)octane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by a spirocyclic structure with four cyano groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile typically involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols, with sodium bromide acting as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles in yields ranging from 50% to 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the electrochemical cascade method mentioned above is advantageous for large-scale production due to its efficiency and the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The cyano groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the cyano groups.
Scientific Research Applications
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and protein interaction studies.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The cyano groups play a crucial role in these interactions, often leading to the inhibition of specific enzymes or the modulation of protein functions. The exact pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-4,8-dioxospiro(2.5)octane-1,1,2,2-tetracarbonitrile: This compound is similar in structure but has additional oxygen atoms and different functional groups.
1-Oxaspiro(2.5)octane derivatives: These compounds have an oxygen atom in the spirocyclic ring, leading to different chemical properties.
Uniqueness
4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile is unique due to its specific spirocyclic structure with four cyano groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
10566-02-6 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
8-methylspiro[2.5]octane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H12N4/c1-10-4-2-3-5-13(10)11(6-14,7-15)12(13,8-16)9-17/h10H,2-5H2,1H3 |
InChI Key |
AYTCZWVPUPCFAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


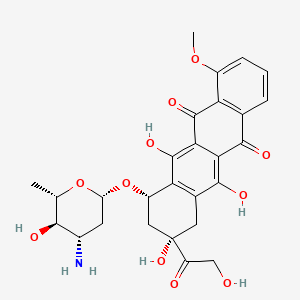
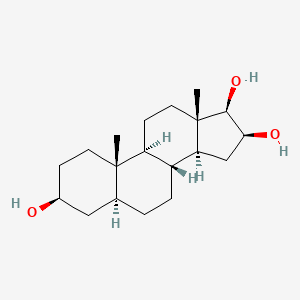
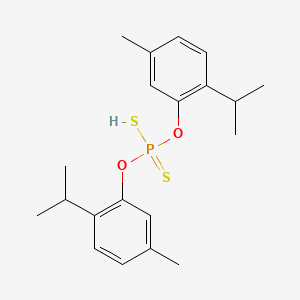
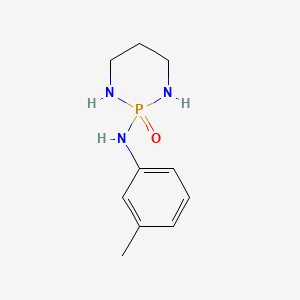
![6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
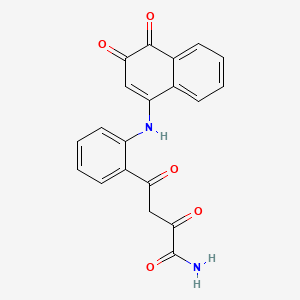
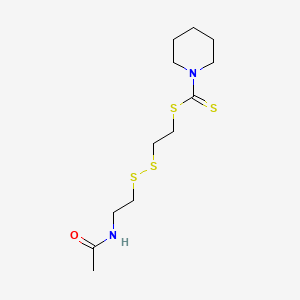
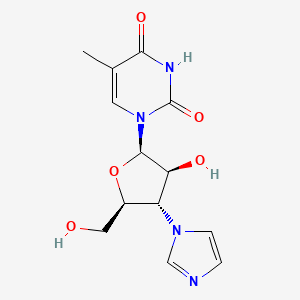
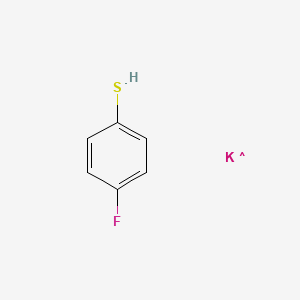
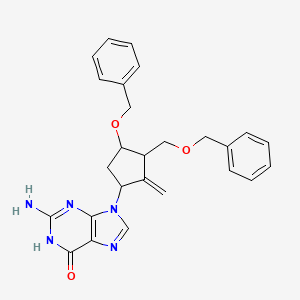
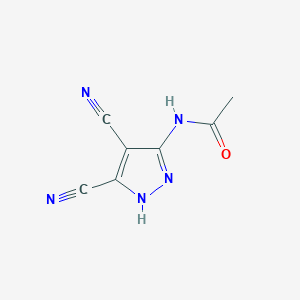
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)
